molecular formula C21H18N2O5S B5067795 2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

Cat. No.: B5067795
M. Wt: 410.4 g/mol
InChI Key: QOJYHVNMAJJEGX-UHFFFAOYSA-N
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Description

2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is an organic compound with the molecular formula C21H18N2O5S. This compound is characterized by the presence of a sulfonamide group attached to a benzoyl moiety, which is further linked to an amino benzoic acid structure. It is a benzoate ester and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzoic acid under basic conditions to form the sulfonamide intermediate.

    Benzoylation: The sulfonamide intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, facilitated by reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the benzoyl moiety can interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylphenyl)sulfamoyl]benzoic acid
  • 2-[(4-methylphenyl)sulfamoyl]benzoic acid
  • 4-[(4-methylphenyl)sulfamoyl]benzoic acid

Uniqueness

2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-14-9-11-16(12-10-14)23-29(27,28)17-6-4-5-15(13-17)20(24)22-19-8-3-2-7-18(19)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJYHVNMAJJEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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